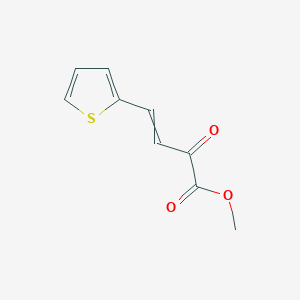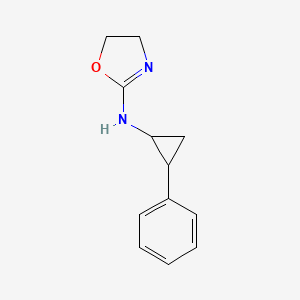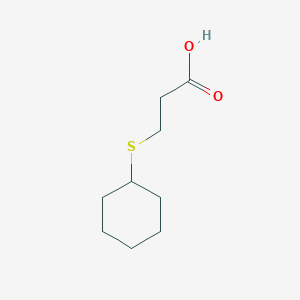
Propanoic acid, 3-(cyclohexylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(cyclohexylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a propanoic acid moiety attached to a cyclohexylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(cyclohexylthio)- can be achieved through several methods. One common approach involves the reaction of cyclohexylthiol with a propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of propanoic acid, 3-(cyclohexylthio)- often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
Propanoic acid, 3-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Propanoic acid, 3-(cyclohexylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanoic acid, 3-(cyclohexylthio)- involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar chemical properties.
Cyclohexylthiol: Shares the cyclohexylthio group but lacks the carboxylic acid moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiol-containing compounds.
Uniqueness
Propanoic acid, 3-(cyclohexylthio)- is unique due to the combination of the propanoic acid and cyclohexylthio groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
106664-87-3 |
|---|---|
分子式 |
C9H16O2S |
分子量 |
188.29 g/mol |
IUPAC名 |
3-cyclohexylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) |
InChIキー |
UUXZAQWHAQVQJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)


![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
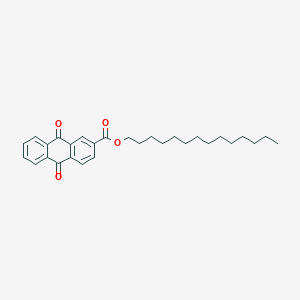

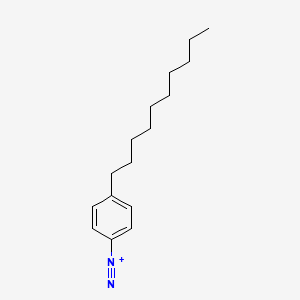


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
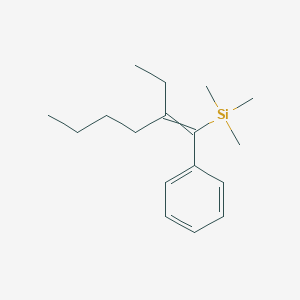
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
